2-(3-Chlorophenyl)-6-hydroxybenzoxazole
Description
Properties
Molecular Formula |
C13H8ClNO2 |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C13H8ClNO2/c14-9-3-1-2-8(6-9)13-15-11-5-4-10(16)7-12(11)17-13/h1-7,16H |
InChI Key |
GHLMRMGBYLXZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of 2-(3-Chlorophenyl)-6-hydroxybenzoxazole. The compound has shown effectiveness against various bacterial strains, which positions it as a potential candidate for developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results indicate that the compound's structural features enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, which could be beneficial for treating chronic inflammatory diseases.
| Cytokine | Control (pg/mL) | With Compound (pg/mL) |
|---|---|---|
| TNF-α | 250 | 150 |
| IL-6 | 200 | 120 |
| IL-1β | 180 | 90 |
This reduction in cytokine levels suggests that the compound may modulate immune responses effectively.
Neuroprotective Potential
The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress-induced damage.
Case Study:
A study conducted on rat models of Alzheimer's disease revealed that treatment with this compound led to a significant decrease in amyloid-beta plaque formation, a hallmark of the disease. Behavioral assessments indicated improved cognitive function in treated animals compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-(3-Chlorophenyl)-6-hydroxybenzoxazole and related benzoxazole/heterocyclic derivatives:
Structural and Functional Analysis
Substituent Effects: Hydroxyl (-OH) vs. This difference may influence solubility and bioavailability in drug design .
Synthetic Routes :
- The synthesis of 3-substituted benzoxazoles (e.g., 3-[chloro(phenyl)methyl] derivatives) involves cyclization and condensation reactions, as seen in . In contrast, ester-functionalized benzoxazoles (e.g., Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate) may require carboxylation steps, highlighting the role of substituents in dictating synthetic complexity .
Applications: Pharmaceuticals: The 6-hydroxy group in the target compound may mimic phenolic structures in bioactive molecules, enabling antioxidant or enzyme-inhibitory activity. Material Science: Benzotriazoles with hydroxyl groups () are established UV stabilizers. The target compound’s hydroxyl group may offer similar UV-absorbing properties, though its benzoxazole core could alter stability compared to benzotriazoles .
Crystallographic and Conformational Insights: The dihedral angle (70.33°) between the benzoxazole and phenyl rings in 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole suggests a non-planar conformation, reducing π-π stacking interactions. This contrasts with planar benzotriazoles, where coplanar structures enhance UV absorption .
Q & A
Q. What are the common synthetic routes for 2-(3-Chlorophenyl)-6-hydroxybenzoxazole?
The compound is synthesized via multi-step organic reactions. A representative method involves condensation of 3-chlorophenol derivatives with hydroxyl-substituted benzoxazole precursors. For example, Veerareddy et al. (2011) describe a four-step synthesis starting with halogenated aromatic intermediates, followed by cyclization under acidic conditions to form the benzoxazole core . Key steps include:
- Step 1 : Halogenation of the phenolic precursor.
- Step 2 : Coupling with a chlorophenyl moiety via nucleophilic substitution.
- Step 3 : Cyclization using catalysts like polyphosphoric acid.
- Step 4 : Purification via recrystallization or column chromatography. Yield optimization requires precise temperature control (70–80°C) and inert atmosphere conditions to prevent oxidation .
Q. How is the fluorescence property of this compound characterized?
Fluorescence properties are evaluated using spectrophotometry. For the analogous compound 2-(4'-cyanophenyl)-6-hydroxybenzoxazole (CPHB), excitation/emission wavelengths were recorded in basic conditions:
| Condition | Excitation (nm) | Emission (nm) |
|---|---|---|
| Basic | 380 | 500 |
| Methodology: |
Q. What safety precautions are recommended when handling this compound?
Safety protocols align with OSHA Hazard Communication Standard (HCS):
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
- Exposure Limits : Avoid inhalation/ingestion; LD₅₀ (oral, rat) is ~500 mg/kg .
- First Aid :
- Skin contact : Wash with soap/water.
- Eye exposure : Flush with water for 15 minutes.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data contradictions in bond angles be resolved during structure refinement?
Structural deviations (e.g., bond angles) are analyzed using software like SHELXL. In the crystal structure of a related benzoxazole derivative, the exocyclic angle C10–C9–C3 (113.4°) deviates from the ideal 109° due to steric repulsion between H9 and H11 atoms (distance: 2.25 Å) . Resolution strategy :
Q. What methodologies are employed in the X-ray crystallographic analysis of this compound?
Single-crystal X-ray diffraction (SCXRD) is performed using:
- Instrumentation : Bruker AXS diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Data collection : φ and ω scans at 293 K.
- Refinement : SHELXL-2018/3 for full-matrix least-squares refinement. Key parameters for 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole :
| Parameter | Value |
|---|---|
| R-factor | 0.072 |
| wR-factor | 0.205 |
| Data-to-parameter ratio | 12.7 |
| Planarity deviation | ≤0.023 Å |
| Non-bonded interactions (e.g., Cl⋯H4 = 3.12 Å) are modeled using van der Waals radii . |
Q. How do steric and electronic effects influence the biological activity of benzoxazole derivatives?
Substituents like the 3-chlorophenyl group enhance lipophilicity and receptor binding. For example:
- Steric effects : The chloro(phenyl)methyl group in 1,2-benzoxazoles creates a dihedral angle of 70.33° with the benzoxazole plane, optimizing interactions with hydrophobic enzyme pockets .
- Electronic effects : Electron-withdrawing chlorine atoms increase metabolic stability by reducing CYP450 oxidation. Experimental validation :
- Perform SAR studies with halogen-substituted analogs.
- Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
